4-[(2-Chloropropanoyl)amino]benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloropropanoyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloropropanoyl)amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are 4-aminobenzamide and 2-chloropropanoic acid.
Scientific Research Applications
4-[(2-Chloropropanoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Chloropropanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Bromopropanoyl)amino]benzamide
- 4-[(2-Iodopropanoyl)amino]benzamide
- 4-[(2-Fluoropropanoyl)amino]benzamide
Uniqueness
4-[(2-Chloropropanoyl)amino]benzamide is unique due to the presence of the chlorine atom in the 2-chloropropanoyl group, which imparts specific reactivity and properties. This makes it distinct from its bromine, iodine, and fluorine analogs, which have different chemical behaviors and applications .
Properties
IUPAC Name |
4-(2-chloropropanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-4-2-7(3-5-8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXHRSUFQPFFIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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